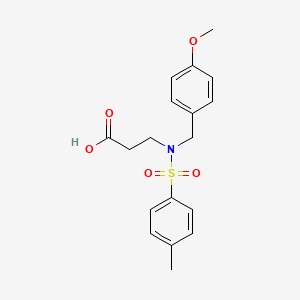
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a compound that combines biotin, polyethylene glycol (PEG), and tert-butoxycarbonyl (Boc) groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its biocompatibility and solubility-enhancing properties. Boc groups are protective groups used in organic synthesis to protect amines from unwanted reactions. This compound is used in various scientific and industrial applications, particularly in bioconjugation and drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol chain, under mild conditions to form biotin-PEG4.
Boc Protection: The final step involves the introduction of Boc groups to the PEG4 chain. This is achieved by reacting the biotin-PEG4 with Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale activation of biotin: using NHS.
PEGylation: using PEG4 under controlled conditions to ensure high yield and purity.
Boc protection: using Boc anhydride and a suitable base, followed by purification steps such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-Boc) undergoes several types of chemical reactions:
Substitution Reactions: The Boc groups can be removed under acidic conditions to expose the amine groups, which can then participate in further substitution reactions.
Coupling Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in bioconjugation techniques.
Click Chemistry: The PEG chains can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form stable triazole linkages.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Reagents: NHS and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for biotin activation.
Click Chemistry Reagents: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields free amine groups.
Biotin-Streptavidin Complex: Biotin forms a strong complex with streptavidin.
Triazole Linkages: Click chemistry reactions yield triazole-linked products.
Applications De Recherche Scientifique
N-(Biotin-PEG4)-N-bis(PEG4-Boc) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of diagnostic kits and biosensors due to its biocompatibility and functional versatility.
Mécanisme D'action
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-Boc) involves several key interactions:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chains enhance the solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.
Boc Protection: The Boc groups protect amine functionalities during synthesis and can be removed under controlled conditions to expose reactive sites.
Comparaison Avec Des Composés Similaires
N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be compared with other biotin-PEG derivatives:
N-(Biotin-PEG4)-N-bis(PEG4-NHS): This compound has NHS ester groups instead of Boc, making it more reactive towards amines.
N-(Biotin-PEG4)-N-bis(PEG4-Azide): Contains azide groups, allowing for click chemistry reactions with alkynes.
N-(Biotin-PEG4)-N-bis(PEG4-Alkyne): Features alkyne groups for click chemistry with azides.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of biotin, PEG, and Boc groups makes it a valuable tool for bioconjugation, drug delivery, and diagnostic applications. The compound’s ability to undergo various chemical reactions and its compatibility with biological systems highlight its importance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C50H94N4O18S |
|---|---|
Poids moléculaire |
1071.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
Clé InChI |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
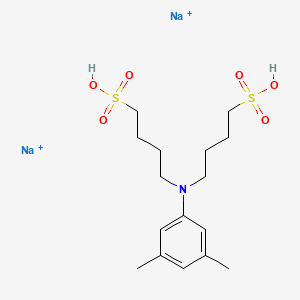
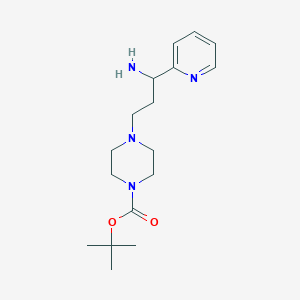
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
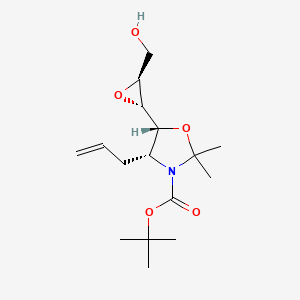
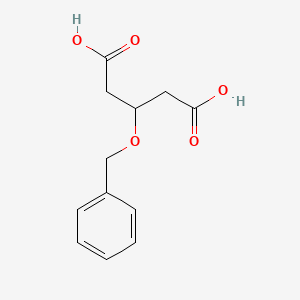
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
